molecular formula C12H12N2O2 B2731875 6-(4-methoxyphenyl)-3-methylpyrimidin-4(3H)-one CAS No. 130841-05-3

6-(4-methoxyphenyl)-3-methylpyrimidin-4(3H)-one

Cat. No.: B2731875
CAS No.: 130841-05-3
M. Wt: 216.24
InChI Key: LUUKGEGALQDIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methoxyphenyl)-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a methoxyphenyl group at position 6 and a methyl group at position 3, making it a derivative of pyrimidin-4-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction mixture is heated to reflux, and the resulting product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-methylpyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

    Biology: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and therapeutic potential.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity. The pathways involved may include the inhibition of DNA synthesis, disruption of cellular signaling, or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxyphenyl)-3-methylpyrimidin-4(3H)-one stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties

Properties

IUPAC Name

6-(4-methoxyphenyl)-3-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-13-11(7-12(14)15)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUKGEGALQDIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.